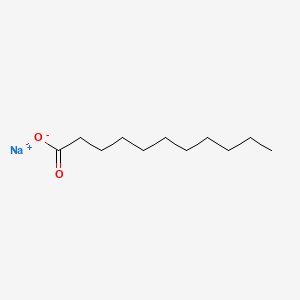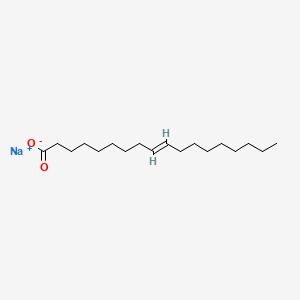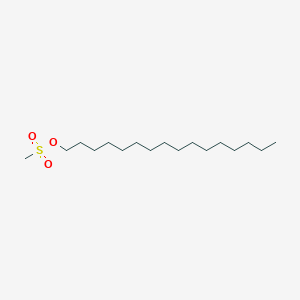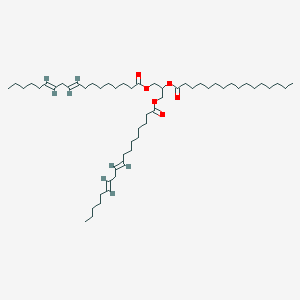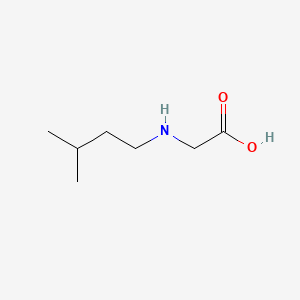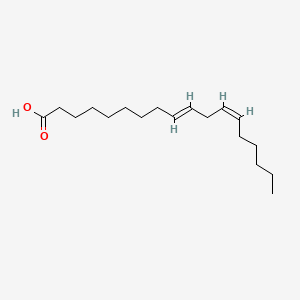![molecular formula C11H10ClN B3044346 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- CAS No. 100005-12-7](/img/structure/B3044346.png)
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-: is a complex organic compound with a unique structure that includes a cyclobutane ring fused to an indole system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- typically involves the thermolysis of 3-substituted 2a,7b-dihydro-3H-cyclobut[b]indoles. The reaction conditions often include heating in the presence of a silver ion, which facilitates the rearrangement and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-1-benzazepines: These compounds share a similar core structure but differ in the arrangement of atoms and functional groups.
N-substituted 1-naphthylamines: These compounds have a similar indole system but differ in the substitution pattern.
1-substituted indoles: These compounds have a similar indole core but differ in the substituents attached to the indole ring.
Uniqueness: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- is unique due to its specific substitution pattern and the presence of a cyclobutane ring fused to the indole system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
100005-12-7 |
|---|---|
Molekularformel |
C11H10ClN |
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2a,7b-dihydrocyclobuta[b]indole |
InChI |
InChI=1S/C11H10ClN/c1-13-10-6-5-7(10)8-3-2-4-9(12)11(8)13/h2-7,10H,1H3 |
InChI-Schlüssel |
XRCKBDDDEHMQRB-UHFFFAOYSA-N |
SMILES |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
Kanonische SMILES |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




